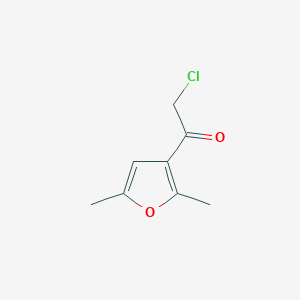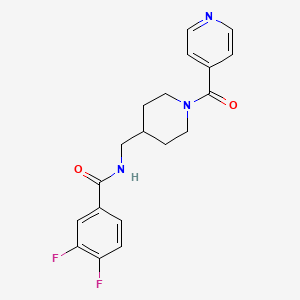![molecular formula C21H15FN2O2S B2752582 N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide CAS No. 866008-15-3](/img/structure/B2752582.png)
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide is a synthetic organic compound with the molecular formula C21H15FN2O2S This compound is characterized by the presence of a cyano group, a fluorine atom, and a sulfanyl group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-cyano-3-fluorobenzenethiol with a suitable halogenated phenyl compound under basic conditions to form the sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
科学的研究の応用
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets. The sulfanyl group may also play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can be compared with other compounds that have similar structural features:
N-{2-[(2-cyano-3-chlorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-{2-[(2-cyano-3-methylphenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Contains a methyl group, potentially altering its physical properties and interactions.
N-{2-[(2-cyano-3-bromophenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Bromine substitution can influence its chemical behavior and applications.
The uniqueness of this compound lies in the specific combination of the cyano, fluorine, and sulfanyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[2-(2-cyano-3-fluorophenyl)sulfanylphenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c22-17-9-6-12-19(16(17)13-23)27-20-11-5-4-10-18(20)24-21(25)14-26-15-7-2-1-3-8-15/h1-12H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISBYUJKYXWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC3=CC=CC(=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2752507.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2752511.png)
![1-{thieno[3,2-c]pyridin-4-yl}-1H-imidazole](/img/structure/B2752512.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)
![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)

![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE](/img/structure/B2752520.png)
![2-(benzyloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2752521.png)
![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)
